molecular formula C6H9N3O4 B077024 Desmethylmisonidazole CAS No. 13551-92-3

Desmethylmisonidazole

Cat. No.: B077024
CAS No.: 13551-92-3
M. Wt: 187.15 g/mol
InChI Key: NUGLIYXAARVRPQ-UHFFFAOYSA-N
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Description

Desmethylmisonidazole is a metabolite of misonidazole, a well-known hypoxic cell radiosensitizer used in cancer treatment. It is an O-demethylated derivative of misonidazole and is recognized for its potential in enhancing the effects of radiotherapy by sensitizing hypoxic tumor cells to radiation .

Mechanism of Action

Target of Action

Desmethylmisonidazole (DMM) is a derivative of misonidazole, a radiosensitizer It is known that misonidazole, the parent compound, targets hypoxic cells in tumors, enhancing the effectiveness of radiation therapy

Mode of Action

It is known that misonidazole, and likely dmm, interact with hypoxic cells in tumors, making them more susceptible to radiation therapy . This interaction involves the formation of stable covalent bonds with macromolecules in hypoxic cells

Biochemical Pathways

It is known that misonidazole affects the pathways related to dna repair and cell death in hypoxic cells

Pharmacokinetics

The pharmacokinetics of DMM have been studied in mice . It was found that DMM is eliminated mainly by renal clearance, exhibiting first-order (linear) kinetics . The bioavailability of DMM was found to be 100% after intraperitoneal (IP) injection . These properties impact the bioavailability of DMM, making it a promising candidate for further development as a radiosensitizer.

Result of Action

It is known that misonidazole, and likely dmm, can cause dna damage in hypoxic cells, enhancing the effectiveness of radiation therapy

Action Environment

The action of DMM is likely influenced by environmental factors such as the level of oxygenation in cells. Misonidazole, the parent compound of DMM, is known to be more effective in hypoxic conditions . Therefore, it is reasonable to assume that the action, efficacy, and stability of DMM may also be influenced by the level of oxygenation in cells.

Biochemical Analysis

Biochemical Properties

Desmethylmisonidazole interacts with various enzymes and proteins within the body. It has been found to be equally potent as a hypoxic cell radiosensitizer when tested in equimolar concentrations with misonidazole . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce neurotoxicity in mice, affecting both the central and peripheral nervous systems . It influences cell function by interacting with cellular signaling pathways and affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the behavioral changes induced by this compound in animal models appear rapidly (within 24 to 48 hours) and develop to a severe state . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At certain dose levels, it has been observed to cause neurotoxicity . The exact threshold effects and potential toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

This compound is involved in various metabolic pathways within the body. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body. It has been found in human tumors and in cerebrospinal fluid after oral administration . The compound interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

Current knowledge suggests that it may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylmisonidazole can be synthesized through the O-demethylation of misonidazole. The process involves the use of demethylating agents under controlled conditions to remove the methyl group from the methoxy moiety of misonidazole .

Industrial Production Methods: The industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for the purification and quantification of the compound. The process ensures that the final product is of high purity and suitable for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions: Desmethylmisonidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desmethylmisonidazole has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Desmethylmisonidazole: this compound is unique due to its reduced neurotoxicity compared to misonidazole, making it a safer alternative for clinical use. Its ability to selectively target hypoxic tumor cells while minimizing side effects highlights its potential as an effective radiosensitizer .

Properties

IUPAC Name

3-(2-nitroimidazol-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLIYXAARVRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875669
Record name Desmethylmisonidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13551-92-3
Record name Desmethylmisonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Desmethylmisonidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmisonidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261036
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Record name Desmethylmisonidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol
Source European Chemicals Agency (ECHA)
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Record name DESMETHYLMISONIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Desmethylmisonidazole reach tumor cells and what happens to it in the body (ADME)?

A1: this compound is typically administered orally and absorbed into the bloodstream. It readily distributes to various tissues, including tumors, and crosses the blood-brain barrier, albeit to a lesser extent than misonidazole. [] The primary route of elimination is through the kidneys, with a greater proportion of the administered dose recovered in the urine compared to misonidazole. []

Q2: Does this compound accumulate in the body with repeated administration?

A2: Yes, slight accumulation of this compound in plasma was observed with a dosage interval of 24 hours. []

Q3: How does the pharmacokinetic profile of this compound compare to misonidazole?

A3: this compound demonstrates a shorter plasma elimination half-life and lower concentrations in the central nervous system compared to misonidazole, while achieving similar concentrations in tumors. [, ] These characteristics suggest a potential for reduced neurotoxicity while maintaining radiosensitizing efficacy.

Q4: What factors can influence the elimination of this compound from the body?

A4: Co-administration of anticonvulsant medications has been observed to increase the plasma elimination half-life of misonidazole. [] While this specific interaction has not been directly studied with this compound, it highlights the potential influence of drug interactions on its pharmacokinetics.

Q5: Does dexamethasone affect the pharmacokinetics of this compound?

A5: While dexamethasone has been shown to alter the pharmacokinetics of misonidazole, specifically by reducing its plasma elimination half-life and increasing urinary excretion, it appears to have no significant impact on the plasma levels or urinary excretion of this compound. []

Q6: How does this compound work to enhance the effects of radiation therapy?

A6: Like other nitroimidazoles, this compound acts as a radiosensitizer by enhancing the damaging effects of radiation on hypoxic cells, which are often resistant to conventional radiotherapy. While the exact mechanism remains to be fully elucidated, it is believed to involve the drug's interaction with free radicals generated by radiation, leading to increased DNA damage and cell death specifically in hypoxic environments.

Q7: Is this compound a more potent radiosensitizer than misonidazole?

A7: Studies comparing the radiosensitizing efficacy of this compound and misonidazole have shown conflicting results. Some in vivo studies suggest that this compound might be a more effective radiosensitizer at equitoxic doses, [, ] while others report similar levels of sensitization. [, ] Further research is needed to definitively determine the relative potency of these two compounds.

Q8: What are the known toxicities of this compound?

A8: The primary concern with this compound, similar to other nitroimidazole radiosensitizers, is neurotoxicity. Both central and peripheral nervous system effects have been observed in preclinical studies. [, , ]

Q9: How does the neurotoxicity profile of this compound differ from misonidazole?

A9: While both compounds can induce neurotoxicity, this compound appears to affect both the central and peripheral nervous systems concurrently, whereas peripheral damage typically precedes central effects with misonidazole. [] The development of this compound-induced neurotoxicity also seems more rapid and severe compared to misonidazole. []

Q10: What is the molecular structure of this compound?

A10: this compound is a nitroimidazole derivative. Unfortunately, the specific spectroscopic data and molecular weight are not provided in the research excerpts provided.

Q11: How does the structure of this compound contribute to its activity and toxicity?

A12: The nitro group and the imidazole ring are crucial for the radiosensitizing activity of this compound. [, ] Its lower lipophilicity compared to misonidazole is thought to contribute to its shorter half-life and potentially reduced neurotoxicity. []

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